

Diisopropyl Adipate: A Non-Aqueous Solvent for Enhanced Topical Drug Delivery

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Compound of Interest

Compound Name: *Diisopropyl Adipate*

Cat. No.: *B033870*

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Introduction

Diisopropyl Adipate (DIPA) is a diester of isopropyl alcohol and adipic acid, presenting as a clear, colorless, and odorless liquid. Widely utilized in the cosmetic and pharmaceutical industries, DIPA serves as an emollient, solvent, and skin-conditioning agent. Its non-greasy feel, excellent spreadability, and rapid absorption make it a favorable vehicle for topical drug delivery systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DIPA as a non-aqueous solvent to enhance the topical delivery of active pharmaceutical ingredients (APIs).

Physicochemical Properties of Diisopropyl Adipate

A comprehensive understanding of DIPA's properties is crucial for formulation development.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₂ O ₄	
Molecular Weight	230.30 g/mol	
Appearance	Clear, colorless liquid	
Odor	Odorless	
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in alcohols, ketones, and esters	
Viscosity	Low	

Applications in Topical Drug Delivery

DIPA offers several advantages in the formulation of topical drug products:

- **Enhanced Solubility:** DIPA can significantly improve the solubility of poorly water-soluble drugs, a critical factor for their effective delivery into and through the skin.
- **Improved Skin Permeation:** As a penetration enhancer, DIPA can reversibly modify the barrier properties of the stratum corneum, facilitating the diffusion of APIs to their target sites. Studies have shown that DIPA can synergistically enhance the absorption of drugs like diclofenac.^{[1][2]}
- **Aesthetic and Sensory Benefits:** Its emollient properties impart a smooth, non-oily feel to formulations, improving patient compliance and the overall sensory experience.
- **Formulation Stability:** DIPA's stable nature can contribute to the extended shelf-life of topical preparations.

Quantitative Data on Drug Solubility and Permeation

The following tables summarize the available quantitative data on the solubility of selected APIs in DIPA and its effect on skin permeation. Note: Specific solubility data for many APIs in DIPA is

limited in publicly available literature. The following are illustrative examples and may need to be experimentally determined for specific applications.

Table 1: Solubility of Selected APIs in **Diisopropyl Adipate**

Active Pharmaceutical Ingredient (API)	Solubility in DIPA (mg/mL at 25°C)	Comments
Ketoprofen	Data not available; requires experimental determination.	As a lipophilic drug, moderate to good solubility is expected.
Ibuprofen	Data not available; requires experimental determination.	Similar to ketoprofen, good solubility is anticipated.
Diclofenac Sodium	Low; requires experimental determination.	The salt form has limited solubility in lipophilic solvents. Ion-pair formation may enhance solubility.

Table 2: In Vitro Skin Permeation Enhancement with **Diisopropyl Adipate**

Active Pharmaceutical Ingredient (API)	Formulation Details	Skin Model	Enhancement Ratio*	Reference
Diclofenac	Alcohol-based gel containing DIPA	Guinea-pig (in vivo)	Synergistic enhancement observed	[1] [2]
Propofol	DIPA (10% w/w) in propofol	Porcine full-thickness skin	~1.5-fold increase in permeation compared to control (propofol alone)	

*Enhancement Ratio = (Flux with DIPA) / (Flux without DIPA)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating DIPA as a non-aqueous solvent in their topical formulations.

Protocol 1: Determination of Drug Solubility in Diisopropyl Adipate

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a drug in a solvent.

Materials:

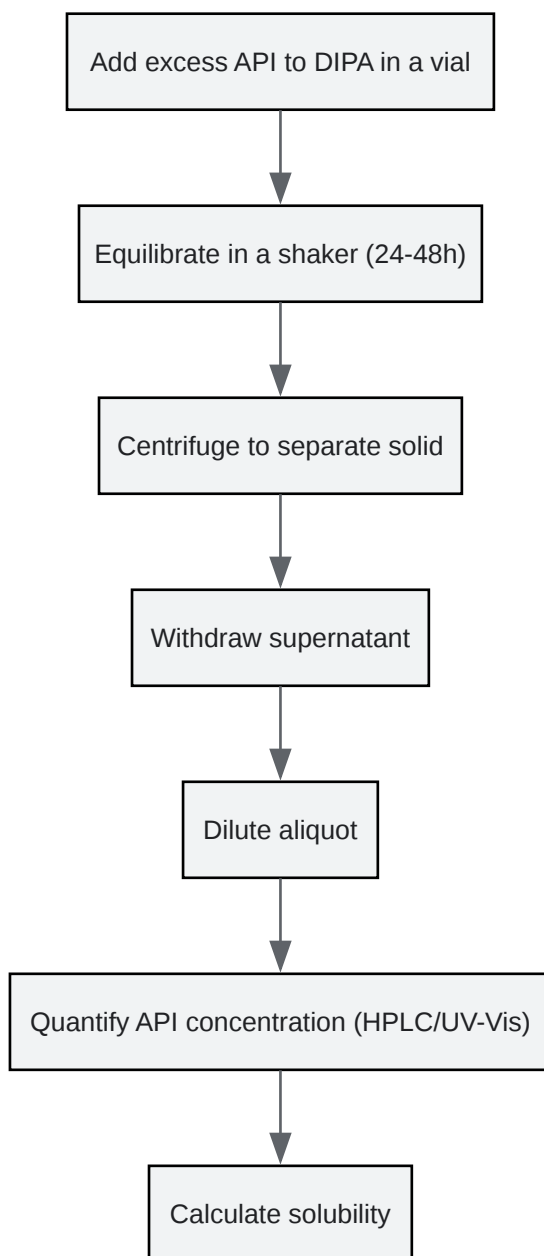
- Active Pharmaceutical Ingredient (API) powder
- **Diisopropyl Adipate** (DIPA)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of the API powder to a glass vial containing a known volume (e.g., 5 mL) of DIPA. The presence of undissolved solid is necessary to ensure saturation.
- Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 32°C) and agitation speed (e.g., 100 rpm).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, visually confirm the presence of undissolved API.
- Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
- Quantify the concentration of the API in the diluted sample.
- Calculate the solubility of the API in DIPA (e.g., in mg/mL) by accounting for the dilution factor.
- Repeat the experiment at least in triplicate to ensure reproducibility.

Workflow for Solubility Determination



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Diagram 1: Shake-flask method for solubility determination.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of DIPA on the permeation of an API through a skin membrane.

Materials:

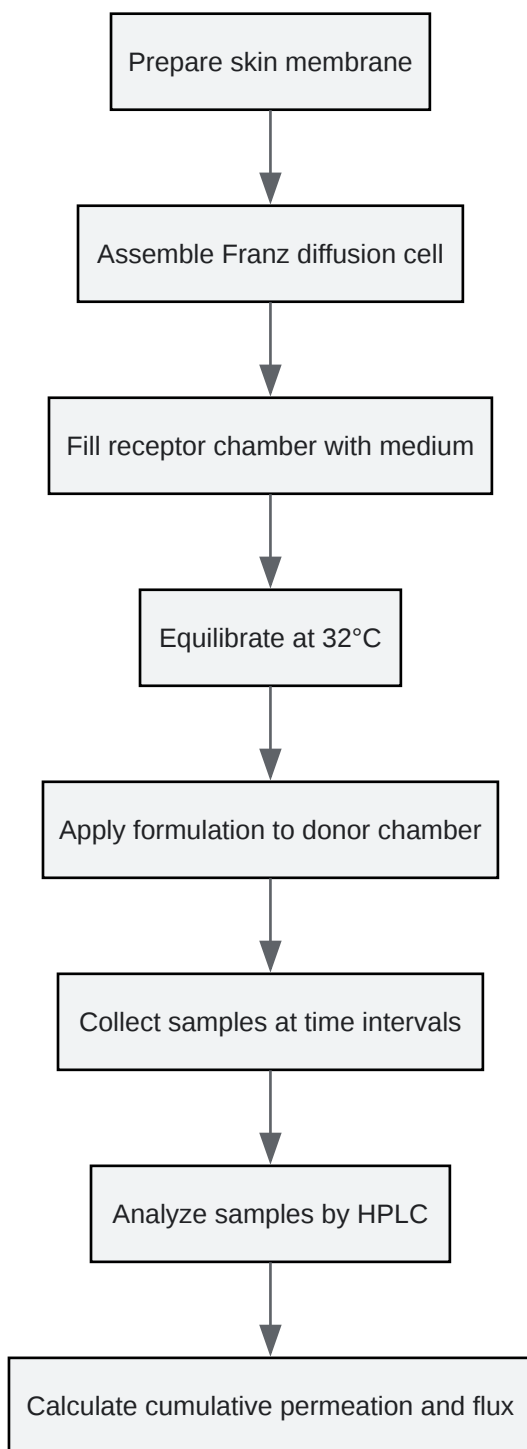
- Franz diffusion cells
- Excised skin (e.g., human or porcine) or synthetic membrane
- Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Test formulation (with and without DIPA)
- Control formulation (without DIPA)
- Magnetic stirrer
- Water bath with temperature control
- Syringes and needles
- HPLC for sample analysis

Procedure:

- **Skin Preparation:** If using biological skin, carefully excise the skin, remove any subcutaneous fat, and cut it into sections to fit the Franz diffusion cells.
- **Cell Assembly:** Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- **Receptor Chamber:** Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
- **Temperature Control:** Place the assembled cells in a water bath maintained at $32 \pm 1^{\circ}\text{C}$ to simulate skin surface temperature.
- **Formulation Application:** Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.

- **Sampling:** At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling arm.
- **Replacement:** Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- **Sample Analysis:** Analyze the collected samples for API concentration using a validated HPLC method.
- **Data Analysis:** Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point. Plot the cumulative amount permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (J_{ss}).
- **Enhancement Ratio (ER):** Calculate the ER by dividing the steady-state flux of the formulation containing DIPA by that of the control formulation.

Workflow for In Vitro Skin Permeation Study



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Diagram 2: Franz diffusion cell experimental workflow.

Protocol 3: Accelerated Stability Testing of a Topical Formulation

This protocol provides a general guideline for assessing the stability of a topical cream containing DIPA under accelerated conditions.

Materials:

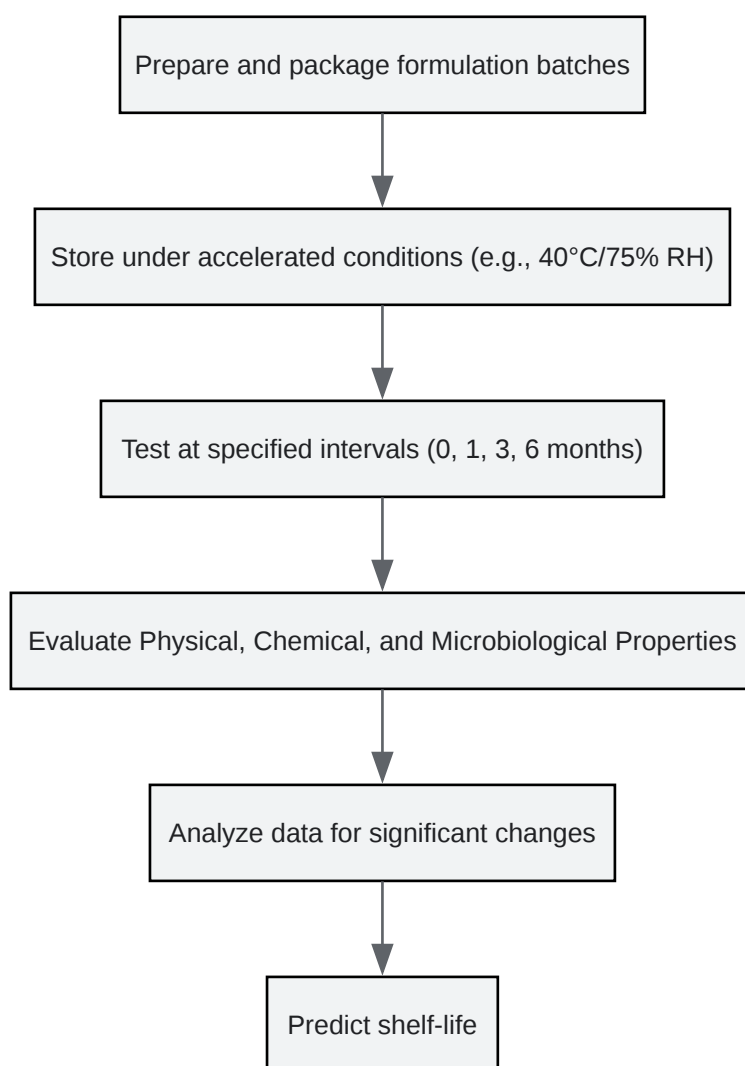
- Topical cream formulation containing DIPA
- Stability chambers with controlled temperature and humidity
- Appropriate containers for the formulation
- Viscometer
- pH meter
- Microscope
- HPLC

Procedure:

- **Sample Preparation:** Prepare at least three batches of the final formulation and package them in the intended commercial containers.
- **Storage Conditions:** Place the samples in stability chambers under accelerated conditions as per ICH guidelines (e.g., $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$).
- **Testing Intervals:** Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).
- **Parameters to Evaluate:**
 - **Physical Appearance:** Visually inspect for changes in color, odor, phase separation, and texture.
 - **pH:** Measure the pH of the formulation.

- Viscosity: Measure the viscosity using a suitable viscometer.
- Microscopic Examination: Observe for any changes in the globule size and distribution of the dispersed phase.
- Assay of Active Ingredient: Determine the concentration of the API using a validated HPLC method to assess chemical stability.
- Data Analysis: Compare the results at each time point to the initial data (time 0) to identify any significant changes. The data can be used to predict the shelf-life of the product under normal storage conditions.

Logical Flow for Stability Testing



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Diagram 3: Accelerated stability testing workflow.

Mechanism of Action: Interaction with Stratum Corneum

While the precise mechanism of penetration enhancement by DIPA is not fully elucidated, studies on similar fatty acid diesters suggest a primary interaction with the lipids of the stratum corneum. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy studies on skin treated with fatty acid diesters have shown a decrease in the peak heights and areas of the asymmetric and symmetric C-H stretching absorbances. This suggests that these esters may cause lipid extraction from the stratum corneum, thereby disrupting its highly ordered structure and reducing its barrier function, which in turn facilitates drug permeation.

Safety and Regulatory Information

Diisopropyl Adipate is generally considered safe for use in cosmetic and topical pharmaceutical products. It has been reported to have low acute oral and dermal toxicity. In skin irritation studies, undiluted DIPA produced no irritation in 24-hour patch tests, while formulations containing up to 20% DIPA caused minimal to mild irritation with no sensitization or photosensitization. As with any excipient, it is essential to conduct appropriate safety and toxicological studies for the final formulation.

Conclusion

Diisopropyl Adipate is a versatile non-aqueous solvent with favorable properties for topical drug delivery. Its ability to act as a solvent for poorly soluble drugs and as a penetration enhancer, combined with its desirable aesthetic qualities, makes it a valuable excipient for formulators. The protocols and data presented in this document provide a foundation for researchers to explore the potential of DIPA in developing effective and elegant topical drug products. Further experimental work is encouraged to determine specific solubility and permeation parameters for individual APIs of interest.

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References

- 1. Hydrogel increases diclofenac skin permeation and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Diisopropyl Adipate: A Non-Aqueous Solvent for Enhanced Topical Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033870#diisopropyl-adipate-as-a-non-aqueous-solvent-for-topical-drug-delivery]

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